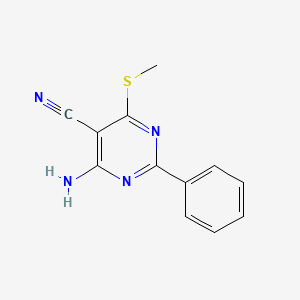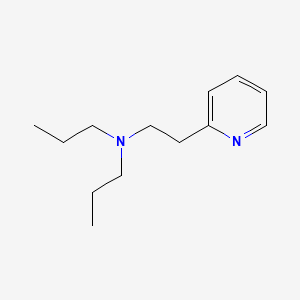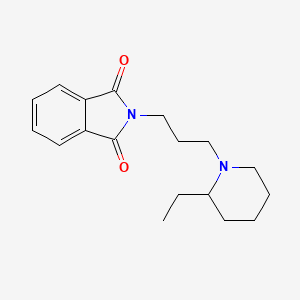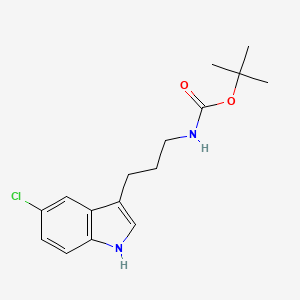
1-(1-Piperidin-1-ylethenyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Piperidin-1-ylethenyl)piperidine is a heterocyclic organic compound that features a piperidine ring structure Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Piperidin-1-ylethenyl)piperidine typically involves the reaction of piperidine with acetylene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with an acetylene compound in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of high-throughput screening and optimization techniques can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-Piperidin-1-ylethenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products Formed
Oxidation: Formation of piperidine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of substituted piperidine compounds with various functional groups.
Applications De Recherche Scientifique
1-(1-Piperidin-1-ylethenyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(1-Piperidin-1-ylethenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: A simple heterocyclic amine with a six-membered ring structure.
Piperine: An alkaloid found in black pepper with a piperidine moiety.
Evodiamine: A bioactive compound with a piperidine ring, known for its anticancer properties.
Uniqueness
1-(1-Piperidin-1-ylethenyl)piperidine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Unlike simple piperidine, this compound features an ethenyl group, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Numéro CAS |
42259-31-4 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
1-(1-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H22N2/c1-12(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h1-11H2 |
Clé InChI |
QJRODJPNRPXGGF-UHFFFAOYSA-N |
SMILES canonique |
C=C(N1CCCCC1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


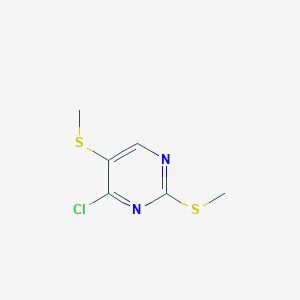
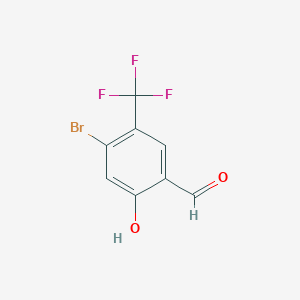
![Spiro(imidazolidine-4,5-dione, 7'-[bis(2-chloroethyl)amino]-3,3',4'-dihydro-](/img/structure/B14012944.png)
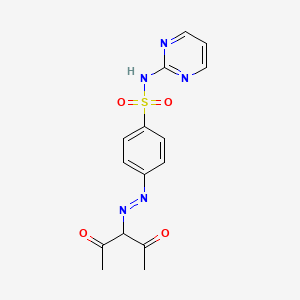

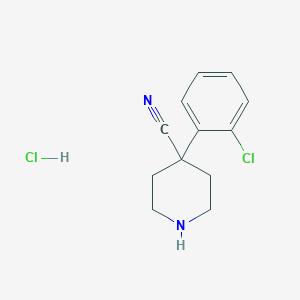
![4-Bromo-5-chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B14012961.png)
![tert-butyl N-[(3R,4R)-3-cyanopiperidin-4-yl]carbamate](/img/structure/B14012962.png)
